molecular formula C21H17N3O B2937518 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide CAS No. 434293-86-4

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B2937518
CAS No.: 434293-86-4
M. Wt: 327.387
InChI Key: RWDKKMZJXNWLED-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Scientific Research Applications

Chemistry: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound’s pharmacological properties are being explored for the treatment of diseases such as cancer and infectious diseases. Its benzimidazole core is known to exhibit significant bioactivity .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Future Directions

Benzimidazole derivatives have shown potential in the treatment of type-2 diabetes . Future research could focus on optimizing the synthesis process, exploring other potential therapeutic applications, and conducting more in-depth safety and hazard assessments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide stands out due to its specific substitution pattern, which enhances its bioactivity and selectivity. The presence of the 4-methylbenzamide group provides additional sites for interaction with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-9-11-15(12-10-14)21(25)22-17-6-4-5-16(13-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKKMZJXNWLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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